[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid
Overview
Description
[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid: is a synthetic organic compound characterized by the presence of a difluorobenzyl group attached to a piperazine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Difluorobenzyl Group: The difluorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable difluorobenzyl halide reacts with the piperazine ring.
Attachment of the Acetic Acid Moiety: The final step involves the acylation of the piperazine derivative with acetic anhydride or acetyl chloride to form the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The difluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]butyric acid: Contains a butyric acid moiety.
[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]valeric acid: Features a valeric acid moiety.
Uniqueness: : The uniqueness of [1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid lies in its specific combination of the difluorobenzyl group and the acetic acid moiety, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
IUPAC Name |
2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c14-9-3-1-2-8(12(9)15)7-17-5-4-16-13(20)10(17)6-11(18)19/h1-3,10H,4-7H2,(H,16,20)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKVALCKNGRKBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC2=C(C(=CC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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